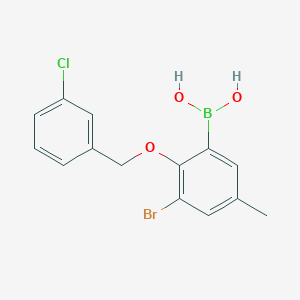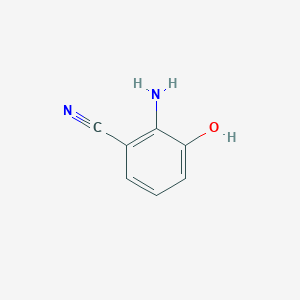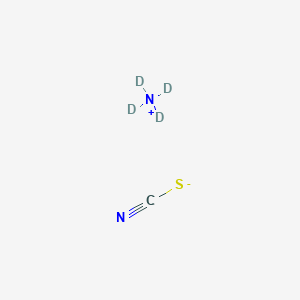
(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid” is a type of boronic acid derivative. Boronic acids are trivalent organoboron compounds with the general formula RB(OH)2, where R is an organic substituent . They are used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C13H12BClO3 . It contains a boronic acid group attached to a phenyl ring, which is further substituted with a bromo, a chlorobenzyloxy, and a methyl group .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
Field
Organic Chemistry
Application
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Method of Application
The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Results
The Suzuki–Miyaura coupling has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals, due to its efficiency and the stability of the organoboron reagents .
Protodeboronation of Pinacol Boronic Esters
Application
Protodeboronation of pinacol boronic esters has been used for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Method of Application
The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
Results
The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Hydrolysis of MIDA Boronates
Application
MIDA boronates are a class of boronic esters that can be hydrolyzed to give more reactive boronic acids, which are ready for cross-coupling .
Method of Application
The hydrolysis of MIDA boronates to give the more reactive boronic acid is rapidly achieved by subjection to NaOH (aq) in THF (23 °C, ≤10 min) .
Results
This approach has been expanded from MIDA boronates solely acting as masked boronic acids to masked electrophilic organo halides .
Safety And Hazards
Propriétés
IUPAC Name |
[3-bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBrClO3/c1-9-5-12(15(18)19)14(13(16)6-9)20-8-10-3-2-4-11(17)7-10/h2-7,18-19H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYZLQGDWVHPPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Cl)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584500 |
Source


|
| Record name | {3-Bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid | |
CAS RN |
870778-83-9 |
Source


|
| Record name | {3-Bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870778-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)









